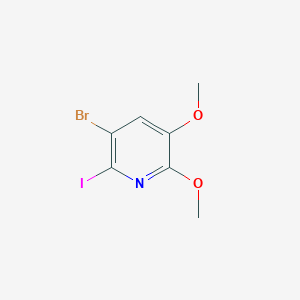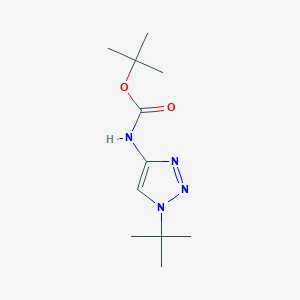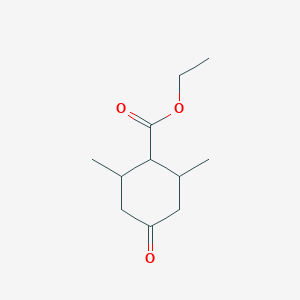![molecular formula C12H19NO3 B8045311 Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8045311.png)
Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[211]hexane-2-carboxylate” is a chemical entity with unique properties that have garnered interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but typically includes steps such as alkylation, halogenation, and cyclization. These reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving catalysts to speed up the reactions and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use and the specific biological or chemical environment.
Comparaison Avec Des Composés Similaires
Compound “Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. For example:
Compound A: Shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.
Compound B: Has a similar functional group but a different core structure, resulting in distinct chemical and biological properties.
By comparing these compounds, researchers can better understand the specific advantages and limitations of “this compound” in various applications.
Propriétés
IUPAC Name |
tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-GUBZILKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)










![8-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8045296.png)


